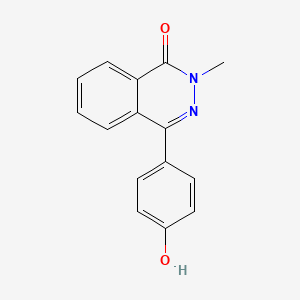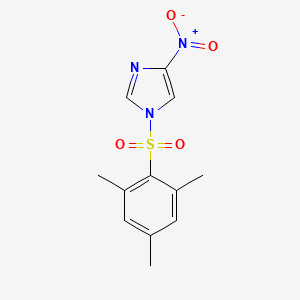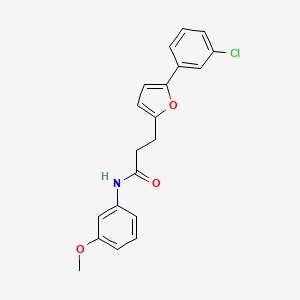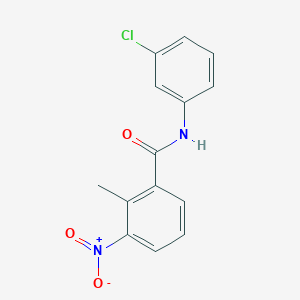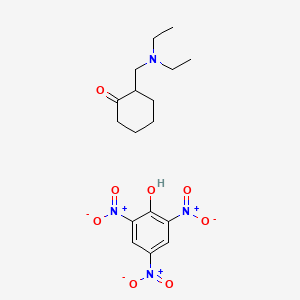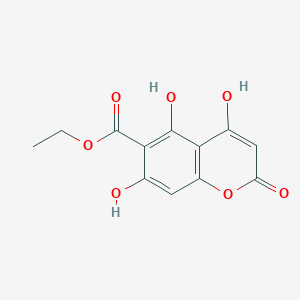
Ethyl 4,5,7-trihydroxy-2-oxo-2H-1-benzopyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C12H10O7 and a molecular weight of 266.21 g/mol . This compound belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, such as sodium ethoxide . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired chromene derivative.
Industrial Production Methods
In an industrial setting, the production of ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated chromene derivatives.
Applications De Recherche Scientifique
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress. The compound’s anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
These compounds share the chromene core structure but differ in their substituents, which can significantly impact their chemical and biological properties. Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate is unique due to the presence of multiple hydroxyl groups, which contribute to its enhanced antioxidant activity .
Propriétés
Numéro CAS |
16534-79-5 |
|---|---|
Formule moléculaire |
C12H10O7 |
Poids moléculaire |
266.20 g/mol |
Nom IUPAC |
ethyl 4,5,7-trihydroxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C12H10O7/c1-2-18-12(17)10-5(13)3-7-9(11(10)16)6(14)4-8(15)19-7/h3-4,13-14,16H,2H2,1H3 |
Clé InChI |
PXPLWDFHEMPLOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=C1O)OC(=O)C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
